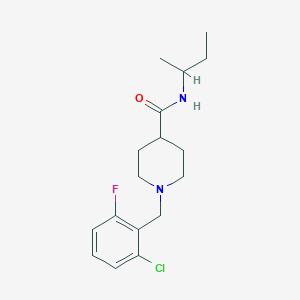![molecular formula C22H15NO2S B5031412 4-{1-cyano-2-[2-(phenylthio)phenyl]vinyl}benzoic acid](/img/structure/B5031412.png)
4-{1-cyano-2-[2-(phenylthio)phenyl]vinyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{1-cyano-2-[2-(phenylthio)phenyl]vinyl}benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CTB or 4-CTB and is a derivative of benzoic acid.
科学的研究の応用
4-CTB has been extensively studied for its potential applications in various fields such as cancer research, neurobiology, and material science. In cancer research, 4-CTB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, 4-CTB has been used as a fluorescent probe for the visualization of neuronal activity. In material science, 4-CTB has been used as a monomer for the synthesis of polymers with unique properties.
作用機序
The mechanism of action of 4-CTB is not fully understood. However, it has been suggested that 4-CTB inhibits the activity of certain enzymes such as matrix metalloproteinases (MMPs) and protein tyrosine phosphatases (PTPs). MMPs are involved in the degradation of extracellular matrix proteins, while PTPs are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-CTB has several biochemical and physiological effects. In cancer cells, 4-CTB has been shown to induce apoptosis by activating the caspase pathway. It has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF). In neuronal cells, 4-CTB has been shown to bind to the synaptic vesicle protein synaptotagmin, which facilitates the release of neurotransmitters. In material science, 4-CTB has been shown to impart unique properties such as high thermal stability and electrical conductivity to polymers.
実験室実験の利点と制限
One of the advantages of using 4-CTB in lab experiments is its high purity and stability. This makes it easier to obtain reproducible results. However, one of the limitations of using 4-CTB is its relatively high cost compared to other compounds.
将来の方向性
There are several future directions for research on 4-CTB. One area of research is the development of new synthetic methods for 4-CTB that are more cost-effective and environmentally friendly. Another area of research is the identification of new applications for 4-CTB in fields such as energy storage and drug delivery. Finally, further studies are needed to fully understand the mechanism of action of 4-CTB and its potential applications in various fields.
Conclusion:
In conclusion, 4-{1-cyano-2-[2-(phenylthio)phenyl]vinyl}benzoic acid is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
合成法
The synthesis of 4-CTB involves the reaction of 4-cyanobenzoic acid with 2-(phenylthio)benzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
特性
IUPAC Name |
4-[(Z)-1-cyano-2-(2-phenylsulfanylphenyl)ethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO2S/c23-15-19(16-10-12-17(13-11-16)22(24)25)14-18-6-4-5-9-21(18)26-20-7-2-1-3-8-20/h1-14H,(H,24,25)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUWYIUIQFYYJF-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2/C=C(\C#N)/C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(isobutyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5031342.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5031350.png)

![3-(diphenylmethyl)-5-(3-pyridinylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5031359.png)

![(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5031385.png)
![ethyl 3-amino-1-(4-nitrophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5031392.png)
![2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5031397.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B5031423.png)
![5-{[(3,3-diphenylpropyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5031428.png)
![6-{[(3-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5031436.png)